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Compound of Interest

Compound Name:
1-(3-Chlorophenyl)guanidine

nitrate

CAS No.: 38647-81-3

Cat. No.: B3036630

Get Quote

Executive Summary & Chemical Context
The guanidinium cation

is a celebrated template in crystal engineering due to its ability to form persistent, planar
hydrogen-bonded networks (ribbons and rosettes) with oxyanions like nitrate (

).[1]

1-(3-Chlorophenyl)guanidinium nitrate introduces a symmetry-breaking element—the meta-

chlorophenyl group. This modification serves two critical functions:

Induction of Acentricity: The bulky, asymmetric substituent disrupts the centrosymmetric

packing often found in simple guanidinium salts, increasing the probability of crystallizing in

non-centrosymmetric space groups (e.g.,

,

) required for Second Harmonic Generation (SHG).
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Halogen Bonding Potential: The chlorine atom at the meta position provides a

-hole capable of forming

or

interactions, adding a third dimension of stability to the lattice.

This guide details the protocol for synthesizing, crystallizing, and structurally resolving this

compound, with a focus on quantifying the supramolecular synthons that define its

physicochemical properties.[2]

Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction, high-purity precursor material is required.

The synthesis relies on the protonation of the guanidine base, carefully controlled to prevent

nitration of the aromatic ring.

Synthetic Pathway
Reaction Logic:

Step-by-Step Methodology:

Precursor Dissolution: Dissolve 10 mmol of 1-(3-chlorophenyl)guanidine (or its carbonate

salt) in 20 mL of Ethanol/Water (4:1 v/v).

Acid Addition: Add 10 mmol of 2M

dropwise at

.

Critical Control Point: Maintain temperature

to avoid electrophilic aromatic substitution (nitration) on the phenyl ring.

pH Adjustment: Verify pH

3-4.
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Isolation: Stir for 2 hours, then evaporate solvent under reduced pressure to obtain a white

precipitate. Recrystallize from hot ethanol.

Crystal Growth Dynamics
High-quality single crystals are grown using the Slow Evaporation Technique (SET).

Parameter Specification Rationale

Solvent System Methanol:Water (3:1)

Methanol solubilizes the

organic moiety; water

stabilizes the nitrate H-bond

network.

Concentration 0.5 M (Supersaturated)
Ensures steady nucleation

without rapid precipitation.

Temperature
25°C (

0.5°C)

Thermal fluctuations cause

defects/inclusions.

Growth Period 10–14 Days

Allows for thermodynamic

ordering of the bulky

chlorophenyl group.

Workflow Visualization
The following diagram illustrates the logical flow from synthesis to structural resolution.
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Start: 3-Chloroaniline / Cyanamide

Synthesis: 1-(3-Cl-phenyl)guanidine

Acidification (HNO3, <5°C)

 Protonation

Crystal Growth (Slow Evaporation)

 Salt Formation

Single Crystal XRD (Mo Kα)

 Selection

Structure Solution (SHELXT)

 Data Reduction

Refinement (SHELXL)

 R-factor < 0.05

Supramolecular Analysis
(Hirshfeld / H-Bonds)

 CIF Generation
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Caption: Operational workflow for the synthesis and structural determination of 1-(3-

Chlorophenyl)guanidinium nitrate.

Crystal Structure Analysis (The Core)
Upon collecting X-ray diffraction data (typically using Mo K

radiation,

Å), the analysis must focus on three specific structural features that define the material's utility.

The Hydrogen Bonding Network (2D Architecture)
The interaction between the guanidinium cation and the nitrate anion is the primary structure-

directing force. You must validate the presence of the

supramolecular heterosynthon.

Mechanism: Two N-H protons from the guanidinium moiety donate to two Oxygen atoms of

the nitrate.

Geometry Check:

distance:

Å.

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

:

.[3]

Topology: These interactions typically form "corrugated sheets" or "ribbons" extending along

the crystallographic b-axis.

Halogen Bonding and 3D Packing
The 3-chlorophenyl group is not passive. It dictates the stacking of the 2D H-bonded sheets.

Look for: Type II Halogen bonds (
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).

Significance: If the

distance is less than the sum of van der Waals radii (

Å), this interaction locks the sheets into a non-centrosymmetric arrangement, enhancing
NLO response.

Hirshfeld Surface Analysis
To quantify these weak interactions, generate Hirshfeld surfaces mapped with

.

Red Spots: Indicate strong H-bonds (

).

White Regions: Indicate van der Waals contacts.

Fingerprint Plot:

Look for sharp spikes at the bottom left (short

) corresponding to

interactions.

Assess the percentage contribution of

or

contacts to the total surface area.

Physicochemical Characterization
Thermal Stability (DSC/TGA)
Nitrate salts are energetic oxidizers. Thermal analysis is mandatory before bulk processing.
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Expected Profile: Sharp melting endotherm (typically 140–160°C) followed immediately by

exothermic decomposition.

Safety Threshold: Do not heat bulk samples beyond 120°C without prior TGA confirmation.

Non-Linear Optical (NLO) Screening
If the structure solves to a non-centrosymmetric space group (e.g.,

), perform the Kurtz-Perry Powder test.

Reference: KDP (Potassium Dihydrogen Phosphate).

Procedure: Irradiate microcrystalline powder with a Q-switched Nd:YAG laser (1064 nm).

Output: Measure intensity of green light (532 nm). Guanidinium derivatives often show 1-2x

KDP efficiency.

Structural Logic Diagram
The following diagram details the specific atomic interactions you are looking for in the solved

structure.
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Caption: Interaction map showing the hierarchy of forces: Strong H-bonds form 2D sheets;

Halogen/Pi interactions stack them into 3D.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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